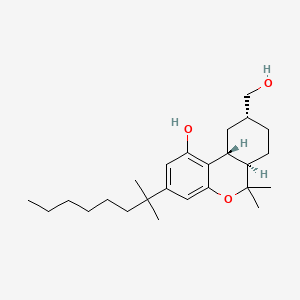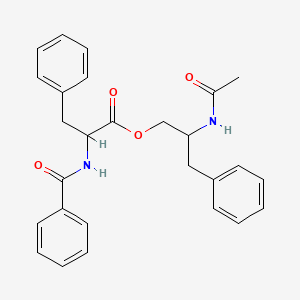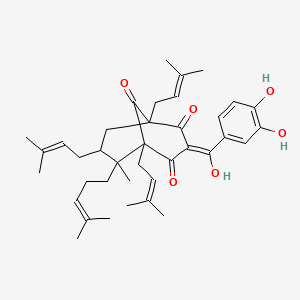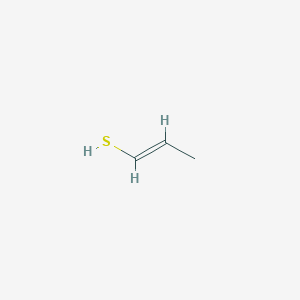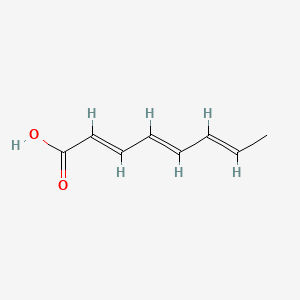
Ciprostene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprostene is a synthetic, chemically stable analog of prostacyclin (PGI2). It has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases. This compound exhibits biological activity similar to prostacyclin but is more stable, making it a valuable compound for research and potential clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ciprostene can be synthesized through a series of chemical reactions involving the modification of prostacyclinThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as crystallization and chromatography, to isolate the final product. The production methods are designed to be efficient and cost-effective, making this compound accessible for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions: Ciprostene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and biological activity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations. For example, oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents under acidic conditions .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have different biological activities and stability profiles .
Scientific Research Applications
Ciprostene has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the effects of structural modifications on prostacyclin analogs. In biology, it is used to investigate the mechanisms of platelet aggregation and cardiovascular function. In medicine, this compound has been evaluated in clinical trials for its potential to treat peripheral vascular disease and other cardiovascular conditions. In industry, this compound is used in the development of new therapeutic agents and as a reference compound in analytical studies .
Mechanism of Action
Ciprostene exerts its effects by mimicking the actions of prostacyclin, a naturally occurring compound that plays a crucial role in regulating vascular tone and platelet function. This compound binds to prostacyclin receptors on the surface of platelets and vascular smooth muscle cells, leading to the activation of intracellular signaling pathways. These pathways result in the inhibition of platelet aggregation and the relaxation of vascular smooth muscle, thereby reducing blood pressure and improving blood flow .
Comparison with Similar Compounds
Ciprostene is similar to other prostacyclin analogs, such as epoprostenol and carbaprostacyclin. this compound is more stable than epoprostenol, making it a more suitable candidate for therapeutic applications. Compared to carbaprostacyclin, this compound has a different substitution pattern, which may result in distinct biological activities and pharmacokinetic properties. The unique structural features of this compound contribute to its stability and efficacy, distinguishing it from other similar compounds .
List of Similar Compounds:- Epoprostenol
- Carbaprostacyclin
- Iloprost
- Treprostinil
Properties
CAS No. |
81845-44-5 |
|---|---|
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26)/b12-11+,16-8-/t17-,18+,19+,20+,22-/m0/s1 |
InChI Key |
VKPYUUBEDXIQIB-QBPWRKFFSA-N |
SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)O)/C[C@]2(C[C@H]1O)C)O |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)O)CC2(CC1O)C)O |
Synonyms |
9beta-methyl-6alpha-carbaprostaglandin I2 9beta-methylcarbacyclin ciprostene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


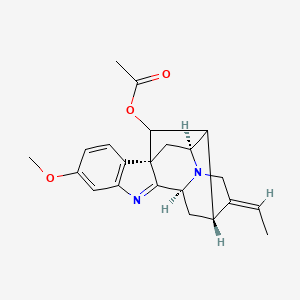
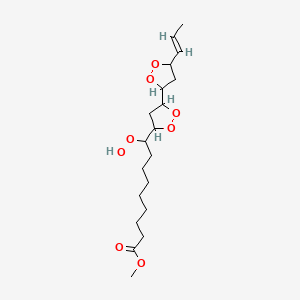

![[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1234339.png)
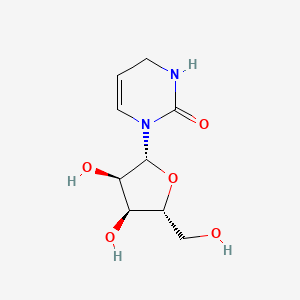
![N-[3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl]-2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B1234343.png)
